1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
“1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a carboxylic acid group (-COOH), which is a common functional group in biochemistry. The compound also has an ethoxyphenyl group, which consists of a phenyl ring (a six-membered aromatic ring) with an ethoxy group (-OCH2CH3) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the carboxylic acid group, and the attachment of the ethoxyphenyl group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic rings (pyrrole and phenyl), the carboxylic acid group, and the ethoxy group. These groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could affect its solubility in water, and the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Anti-Infective Agents
1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid belongs to the class of 1,2,4-oxadiazoles , which have shown promise as anti-infective agents. Researchers have synthesized diversely substituted 1,2,4-oxadiazoles with activities against bacteria, viruses, and leishmanial parasites . These compounds offer potential for combating infectious diseases such as tuberculosis, malaria, and nosocomial infections. Their mode of action and structure-activity relationships (SAR) are crucial areas of investigation.
Heterocyclic Scaffolds
Oxadiazoles, including 1,2,4-oxadiazoles, are essential heterocyclic scaffolds in drug discovery. Their versatility arises from the presence of nitrogen and oxygen atoms, allowing for diverse substitution patterns. Researchers investigate various regioisomers (1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole) for potential pharmacological applications .
Synthetic Strategies
Researchers continue to explore synthetic strategies for 1,2,4-oxadiazoles. Recent work has focused on nitrile-based approaches, aiming to enhance the diversity of these compounds. A comprehensive understanding of synthetic routes is essential for optimizing their anti-infective potential .
Boronic Acid Derivatives
While not directly related to 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid, boronic acid derivatives (such as 2-ethoxyphenylboronic acid) are also valuable in medicinal chemistry. They find applications in Suzuki-Miyaura cross-coupling reactions and other synthetic transformations .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-ethoxyphenyl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-12-8-4-3-6-10(12)14-9-5-7-11(14)13(15)16/h3-9H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQOPOCPAYMDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid |
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